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Introduction
Erythrosine B, a tetra-iodo-fluorescein derivative, is a versatile anionic xanthene dye with well-

characterized photophysical properties. While traditionally used as a food colorant and a

biological stain for assessing cell viability, its fluorescence and phosphorescence

characteristics make it a compelling probe for advanced microscopy techniques such as

Fluorescence Lifetime Imaging Microscopy (FLIM). The fluorescence lifetime of Erythrosine B
is sensitive to its local microenvironment, particularly to the presence of quenchers like

molecular oxygen and changes in viscosity upon binding to macromolecules. This sensitivity

opens up applications in dynamic cellular processes, including mapping oxygen concentration

and potentially monitoring protein aggregation.

These application notes provide an overview of the principles and detailed protocols for utilizing

Erythrosine B in FLIM-based assays.

Photophysical Properties of Erythrosine B
The utility of Erythrosine B in FLIM stems from its distinct fluorescence and phosphorescence

properties. Its fluorescence lifetime is relatively short, while its phosphorescence lifetime is

significantly longer and highly susceptible to quenching by molecular oxygen. This dual-

emission characteristic, though primarily phosphorescence is utilized for oxygen sensing,

provides a robust mechanism for environmental sensing.
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Table 1: Photophysical Properties of Erythrosine B

Property Value Solvent/Conditions Reference

Absorption Maximum

(λ_abs_)
~528 nm Water [1]

Emission Maximum

(λ_em_)
~554 nm Water [1]

Fluorescence

Quantum Yield (Φ_f_)
~0.02 Water [2]

Fluorescence Lifetime

(τ_f_)
~80-90 ps Water [3]

~24 ps 5.02 M KI in water [2]

Varies Methanol [4]

Phosphorescence

Lifetime (τ_p_)
~1.92 µs

0.1 mM NaOH

(aerobic)
[5]

Increases in

deoxygenated

environments

General Observation [5][6]

Varies Amorphous Sucrose [7][8]

Molar Absorptivity (ε) High General [1]

Key Applications and Protocols
Oxygen Sensing using Phosphorescence Lifetime
Imaging Microscopy (PLIM)
The triplet state of Erythrosine B is efficiently quenched by molecular oxygen, leading to a

decrease in its phosphorescence lifetime. This relationship, described by the Stern-Volmer

equation, allows for the quantitative mapping of intracellular and pericellular oxygen

concentrations.
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The following diagram illustrates the principle of oxygen quenching of Erythrosine B
phosphorescence.

Fig. 1: Erythrosine B oxygen quenching mechanism.

This protocol is a general guideline for using Erythrosine B for intracellular oxygen

measurements with PLIM. Optimization of probe concentration and imaging parameters is

recommended for specific cell types and instrumentation.

Materials:

Erythrosine B (cell culture grade)

Phosphate-buffered saline (PBS) or appropriate cell culture medium

Cells of interest cultured on imaging-compatible dishes (e.g., glass-bottom dishes)

Fluorescence lifetime imaging microscope equipped for phosphorescence lifetime

measurements (PLIM) with appropriate excitation source (e.g., pulsed laser at ~520-530 nm)

and detectors.

Gas-controlled environmental chamber for the microscope stage.

Procedure:

Probe Preparation: Prepare a stock solution of Erythrosine B in sterile PBS or water. A

typical stock concentration is 1-10 mM. Protect from light.

Cell Loading:

Wash the cultured cells with pre-warmed PBS or serum-free medium.

Incubate the cells with a working solution of Erythrosine B (typically 1-10 µM in culture

medium) for 15-30 minutes at 37°C. The optimal concentration and incubation time should

be determined empirically to achieve sufficient signal without inducing cytotoxicity.

Wash the cells twice with fresh, pre-warmed medium to remove excess dye.
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Imaging:

Place the dish on the microscope stage within the environmental chamber.

Allow the cells to equilibrate to the desired temperature and gas atmosphere (e.g.,

normoxia: 21% O₂; hypoxia: 1-5% O₂).

Excite the sample using the pulsed laser and collect the phosphorescence emission.

Acquire phosphorescence lifetime data. The acquisition time will depend on the signal

intensity and the desired signal-to-noise ratio.

Data Analysis:

Fit the phosphorescence decay curves to a multi-exponential decay model.

Generate a phosphorescence lifetime image where the lifetime of each pixel is pseudo-

colored.

Calibrate the phosphorescence lifetime values to oxygen concentration using a Stern-

Volmer plot generated from measurements in solutions with known oxygen concentrations.

Assessment of Protein Aggregation
While not a mainstream application, the sensitivity of Erythrosine B's fluorescence lifetime to

the local environment, such as viscosity and binding to proteins, suggests its potential for

studying protein aggregation. Upon binding to the hydrophobic pockets of protein aggregates,

the fluorescence lifetime of Erythrosine B may change. This change can be spatially resolved

using FLIM.

The following diagram outlines a general workflow for investigating protein aggregation using

FLIM with an environmentally sensitive dye like Erythrosine B.
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Sample Preparation

FLIM Data Acquisition

Data Analysis

Induce Protein Aggregation in vitro or in cellulo

Incubate with Erythrosine B

Excite sample with pulsed laser

Collect fluorescence decay data

Fit decay curves to determine fluorescence lifetime (τ)

Generate FLIM image

Correlate lifetime changes with aggregation state

Click to download full resolution via product page

Fig. 2: FLIM workflow for protein aggregation studies.

This protocol provides a starting point for investigating the use of Erythrosine B to monitor the

formation of protein aggregates in vitro.
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Materials:

Purified protein of interest prone to aggregation (e.g., lysozyme, amyloid-beta)[9]

Erythrosine B

Buffer solution appropriate for inducing aggregation (e.g., specific pH, temperature)

FLIM system

Procedure:

Induce Aggregation: Prepare a solution of the protein in the aggregation-inducing buffer.

Induce aggregation according to established protocols (e.g., incubation at elevated

temperature with agitation).[9]

Staining: Add Erythrosine B to the protein solution at various time points during the

aggregation process. A final concentration in the low micromolar range is a good starting

point.

FLIM Measurement:

Transfer a small aliquot of the sample to a microscope slide or imaging well.

Acquire fluorescence lifetime images.

Collect data from samples with non-aggregated protein as a control.

Data Analysis:

Analyze the FLIM data to determine the fluorescence lifetime of Erythrosine B in the

presence and absence of protein aggregates.

Compare the lifetime distributions to identify potential changes associated with the dye

binding to aggregated species.

Cell Viability and General Staining

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 10 Tech Support

https://pubmed.ncbi.nlm.nih.gov/28137461/
https://www.benchchem.com/product/b12517662?utm_src=pdf-body
https://pubmed.ncbi.nlm.nih.gov/28137461/
https://www.benchchem.com/product/b12517662?utm_src=pdf-body
https://www.benchchem.com/product/b12517662?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12517662?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Erythrosine B is widely used as a vital stain to differentiate live from dead cells.[10][11] Dead

cells with compromised plasma membranes are permeable to the dye, which stains the

cytoplasm red. This can be visualized using brightfield or fluorescence microscopy.

Cell Preparation

Staining

Analysis

Prepare cell suspension

Mix cells with Erythrosine B solution (e.g., 1:1 ratio)

Incubate for 1-5 minutes

Load sample into hemocytometer or automated cell counter

Count stained (dead) and unstained (live) cells

Click to download full resolution via product page

Fig. 3: Workflow for cell viability assessment.

Protocol:

Prepare a single-cell suspension of your cells in a suitable buffer or medium.

Mix the cell suspension with an equal volume of 0.4% Erythrosine B solution.[11][12]
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Incubate for 1-5 minutes at room temperature.[10][13]

Load the stained cell suspension onto a hemocytometer or into an automated cell counter.

Count the number of stained (non-viable) and unstained (viable) cells under a microscope.

Conclusion
Erythrosine B is a readily available and cost-effective dye with significant potential for

advanced fluorescence imaging applications. Its pronounced sensitivity to oxygen makes it a

powerful probe for phosphorescence lifetime-based oxygen sensing. While its application in

FLIM for protein aggregation is less established, its environmentally sensitive fluorescence

lifetime warrants further investigation. The provided protocols offer a foundation for researchers

to explore the utility of Erythrosine B in their specific experimental systems. As with any

fluorescent probe, careful optimization of staining conditions and imaging parameters is crucial

for obtaining reliable and reproducible results.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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